CAS number for 5-Chloro-2-(difluoromethoxy)aniline hydrochloride
CAS number for 5-Chloro-2-(difluoromethoxy)aniline hydrochloride
Title: A Complete Technical Guide to 5-Chloro-2-(difluoromethoxy)aniline hydrochloride: Synthesis, Validation, and Pharmacological Applications
Executive Summary
In modern medicinal chemistry and agrochemical development, the precise engineering of functional groups is required to optimize pharmacokinetic and pharmacodynamic profiles. Among these privileged motifs, the difluoromethoxy (-OCHF₂) group has emerged as a cornerstone substituent [1]. 5-Chloro-2-(difluoromethoxy)aniline hydrochloride (CAS: 1431963-04-0) stands out as a critical precursor for integrating this functional group into complex molecular architectures.
This whitepaper, designed for drug development professionals and synthetic chemists, explores the physicochemical rationale for using the -OCHF₂ group, provides a validated protocol for synthesizing this specific intermediate, and details how it is employed downstream in advanced drug discovery pipelines.
Part 1: Chemical Identity & Physicochemical Profiling
The free base form, 5-chloro-2-(difluoromethoxy)aniline (CAS: 914635-76-0), is an electron-deficient aromatic amine. However, it is most commonly supplied and utilized as its hydrochloride salt (CAS: 1431963-04-0) due to the free aniline's susceptibility to air oxidation and degradation over time.
Table 1: Structural and Physicochemical Identifiers
| Parameter | 5-Chloro-2-(difluoromethoxy)aniline (Free Base) | 5-Chloro-2-(difluoromethoxy)aniline HCl (Salt) |
| CAS Number | 914635-76-0 | 1431963-04-0 |
| Molecular Formula | C₇H₆ClF₂NO | C₇H₇Cl₂F₂NO (C₇H₆ClF₂NO · HCl) |
| Molecular Weight | 193.58 g/mol | 230.04 g/mol |
| Storage Conditions | Inert atmosphere (Argon/N₂), 2-8°C | Ambient room temperature, desiccant |
| Solubility | Soluble in organic solvents (DCM, EtOAc) | Soluble in polar protic solvents (MeOH, Water) |
The Strategic Role of the Difluoromethoxy (-OCHF₂) Group
Why is this specific motif so highly valued? Unlike a standard methoxy (-OCH₃) group, the -OCHF₂ group profoundly alters the local chemical environment:
-
Metabolic Stability : The highly electronegative fluorine atoms pull electron density away from the carbon, making the C-H bond much stronger and heavily resistant to cytochrome P450-mediated oxidative metabolism (a major failure point for -OCH₃ groups in vivo) [4].
-
Lipophilic Hydrogen-Bonding : The difluoromethyl group acts as a moderate hydrogen-bond donor (comparable to thiophenol or aniline groups) while simultaneously functioning as a lipophilicity-enhancing group. This dual nature allows for unique target-binding interactions deep within kinase or receptor pockets while maintaining cellular permeability [3].
Part 2: Synthesis Methodology & Validation Protocols
The synthesis of 5-chloro-2-(difluoromethoxy)aniline relies on the robust generation of a difluorocarbene intermediate. Historically, ozone-depleting gases like chlorodifluoromethane (Freon-22) were used. Today, modern, self-validating protocols utilize sodium chlorodifluoroacetate (ClCF₂COONa) as a bench-stable, environmentally benign difluorocarbene source [2].
Experimental Protocol: Three-Step Synthesis of the Hydrochloride Salt
Step 1: O-Difluoromethylation
-
Objective : Convert 5-chloro-2-nitrophenol to 4-chloro-2-nitro-1-(difluoromethoxy)benzene.
-
Procedure : In a flame-dried round-bottom flask, dissolve 5-chloro-2-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add K₂CO₃ (2.5 eq) and heat the mixture to 100°C. Once at temperature, slowly add sodium chlorodifluoroacetate (2.5 eq) over 30 minutes.
-
Causality : The elevated temperature forces the decarboxylation of the ClCF₂COONa, liberating CO₂ and chloride to generate the highly reactive difluorocarbene (:CF₂). The phenolate nucleophile traps the carbene, yielding the difluoromethyl ether. A slow addition prevents rapid gas evolution and uncontrolled exotherms.
Step 2: Nitro Reduction
-
Objective : Reduce the nitro group to yield the free base aniline.
-
Procedure : Dissolve the intermediate in an ethanol/water mixture. Add Iron powder (5.0 eq) and Ammonium chloride (NH₄Cl, 2.0 eq). Reflux at 80°C for 3 hours. Filter the mixture hot through a pad of Celite to remove iron oxides.
-
Causality : Fe/NH₄Cl provides a mild, chemoselective reduction environment. Using catalytic hydrogenation (H₂ with Pd/C) is actively avoided here, as it carries a high risk of dehalogenation (cleaving the aryl-chloride bond).
Step 3: Salt Formation
-
Objective : Stabilize the aniline as its hydrochloride salt (CAS: 1431963-04-0).
-
Procedure : Extract the filtrate with Ethyl Acetate, dry over Na₂SO₄, and concentrate. Redissolve the crude aniline in anhydrous diethyl ether at 0°C. Bubble dry HCl gas (or add 2M HCl in ether) until complete precipitation of a white/off-white solid occurs. Filter and dry under vacuum.
-
Causality : The formation of the HCl salt dramatically lowers the HOMO (Highest Occupied Molecular Orbital) of the aniline nitrogen, rendering it completely stable against atmospheric oxygen and extending its shelf life indefinitely.
Caption: Step-by-step synthetic workflow from 5-chloro-2-nitrophenol to the final stable hydrochloride salt.
Part 3: Applications in Advanced Drug Architecture
In pharmaceutical discovery pipelines, 5-chloro-2-(difluoromethoxy)aniline HCl is practically utilized as a functionalized building block for cross-coupling reactions.
Because the amine is heavily deactivated (due to the electron-withdrawing nature of both the -OCHF₂ group and the para-chloro substituent), classical nucleophilic aromatic substitutions (SₙAr) can be sluggish. Therefore, transition-metal catalysis is usually deployed.
Integration Workflows
-
Buchwald-Hartwig Aminations : The aniline nitrogen acts as the coupling partner against aryl bromides or iodides to generate diarylamines. The reaction typically requires strong bases (e.g., sodium tert-butoxide) and palladium pre-catalysts with bulky, electron-rich ligands like XPhos or BrettPhos to overcome the aniline's low nucleophilicity.
-
Amide Couplings : It is frequently coupled to complex carboxylic acids using standard coupling reagents like HATU or EDCI/HOBt to form functionalized amides, often found in kinase inhibitor hinges.
Caption: Pharmacological integration of the difluoromethoxy aniline scaffold into drug architectures and the resulting pharmacokinetic benefits.
Conclusion
5-Chloro-2-(difluoromethoxy)aniline hydrochloride (1431963-04-0) is more than just a synthetic intermediate; it is a meticulously engineered module designed to solve specific ADME (Absorption, Distribution, Metabolism, and Excretion) issues in target compounds. By leveraging modern decarboxylative carbene generation and careful chemoselective reduction, chemists can efficiently access this molecule to drive forward the next generation of chemically robust therapeutics.
References
-
Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2020). Difluoromethylation of Phenols. Organic Syntheses, 97, 174-188. Retrieved from[Link]
-
Shen, X., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(24), 15948–15959. Retrieved from[Link]
-
Mondal, A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, RSC Publishing. Retrieved from[Link]
